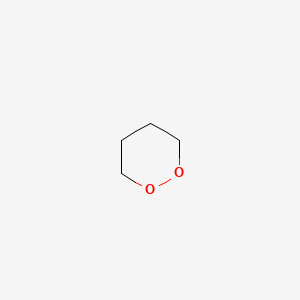
1,2-Dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-dioxane is a dioxane.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Industry
Solvent and Reagent:
1,2-Dioxane is utilized as a solvent in the synthesis of pharmaceuticals and as a reagent in analytical chemistry. It serves as a medium for reactions due to its ability to dissolve a wide range of organic compounds. Its role in drug formulation is critical, particularly in the creation of injectable solutions and other pharmaceutical preparations.
Case Study: Drug Formulation
In a study examining the solubility of various drugs, this compound was found to enhance the solubility of poorly soluble compounds, thus improving their bioavailability. This characteristic is particularly beneficial for oral and parenteral drug formulations.
Environmental Applications
Water Treatment:
Recent advancements have highlighted the use of this compound in water treatment processes. It is often found as a contaminant in groundwater due to industrial discharge. Technologies such as UV/H2O2 systems have been developed to effectively remove this compound from contaminated water sources.
| Technology | Removal Efficiency | Notes |
|---|---|---|
| UV/H2O2 | ~99.95% | Effective for treating large volumes of water |
| Biodegradation | Variable | Dependent on microbial activity |
Industrial Applications
Manufacturing Processes:
this compound is employed as a solvent in various industrial applications, including the production of plastics, coatings, and adhesives. Its properties help reduce the harshness of chemical formulations while enhancing foaming capabilities in products like detergents and cleaning agents.
Case Study: Polymer Production
In the manufacturing of polyurethane foams, this compound acts as a release agent that facilitates easy demolding from production molds. This application has been crucial in the production of medical devices such as catheters and feeding tubes.
Analytical Chemistry
Analytical Reagent:
The compound is also used as an analytical reagent in laboratories for various chemical analyses. Its ability to stabilize certain compounds makes it useful in chromatography and spectrometry.
Case Study: Chromatographic Techniques
In chromatographic methods for analyzing environmental samples, this compound has been employed to improve separation efficiency and detection limits for trace organic pollutants.
Toxicological Considerations
While this compound has numerous beneficial applications, its toxicological profile necessitates careful handling and regulation. Studies have indicated potential health risks associated with exposure, including carcinogenic effects observed in animal models.
| Exposure Route | Health Effects |
|---|---|
| Inhalation | Respiratory irritation |
| Oral | Liver tumors in animal studies |
| Dermal | Skin irritation |
Eigenschaften
CAS-Nummer |
5703-46-8 |
|---|---|
Molekularformel |
C4H8O2 |
Molekulargewicht |
88.11 g/mol |
IUPAC-Name |
dioxane |
InChI |
InChI=1S/C4H8O2/c1-2-4-6-5-3-1/h1-4H2 |
InChI-Schlüssel |
OIXUJRCCNNHWFI-UHFFFAOYSA-N |
SMILES |
C1CCOOC1 |
Kanonische SMILES |
C1CCOOC1 |
Key on ui other cas no. |
5703-46-8 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















